molecular formula C14H14ClN3O2 B2586217 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2195951-98-3

5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2586217
CAS No.: 2195951-98-3
M. Wt: 291.74
InChI Key: GVPUNGVBCLOPQL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a pyrimidinylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 6-methylpyrimidin-4-ylmethylamine under basic conditions to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmaceuticals: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents.

    5-chloro-2-methoxy-4-(methylamino)benzamide: A related compound with a methylamino group instead of the pyrimidinylmethyl group.

Uniqueness

5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to the presence of the 6-methylpyrimidin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-5-11(18-8-17-9)7-16-14(19)12-6-10(15)3-4-13(12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPUNGVBCLOPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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